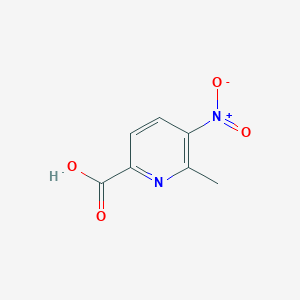
N-(2,5-dimethylphenyl)-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective insect repellents on the market. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide is not fully understood. It is believed to work by blocking the insect's ability to detect the presence of humans or animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide may also act as an irritant to the insect, causing it to fly away.
生化和生理效应
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to be metabolized by the liver and excreted in the urine. N-(2,5-dimethylphenyl)-4-ethylbenzamide has also been shown to have a low toxicity in mammals, with no adverse effects observed at normal levels of exposure. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide has been shown to be toxic to some aquatic organisms, such as fish and amphibians.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-4-ethylbenzamide is widely used in laboratory experiments as an insect repellent. It is effective at repelling a wide range of insects and is relatively easy to use. However, N-(2,5-dimethylphenyl)-4-ethylbenzamide can be toxic to some aquatic organisms, which may limit its use in certain experiments. Additionally, N-(2,5-dimethylphenyl)-4-ethylbenzamide may interfere with the behavior of some insects, which may affect the results of certain experiments.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-4-ethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2,5-dimethylphenyl)-4-ethylbenzamide. Another area of research is the study of the ecological impact of N-(2,5-dimethylphenyl)-4-ethylbenzamide on aquatic organisms and other non-target species. Additionally, there is a need for more research on the mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide and its biochemical and physiological effects.
合成方法
N-(2,5-dimethylphenyl)-4-ethylbenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide. Other methods involve the reaction of 4-ethylbenzoic acid with oxalyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which is then reacted with 2,5-dimethyl aniline to form N-(2,5-dimethylphenyl)-4-ethylbenzamide.
科学研究应用
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-(2,5-dimethylphenyl)-4-ethylbenzamide works by interfering with the insect's ability to detect the presence of humans or animals. It does this by blocking the receptors on the insect's antennae that detect the presence of carbon dioxide and other chemicals emitted by humans and animals. N-(2,5-dimethylphenyl)-4-ethylbenzamide also acts as an irritant to the insect, causing it to fly away.
属性
CAS 编号 |
571174-68-0 |
|---|---|
产品名称 |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-9-15(10-8-14)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI 键 |
HTHXIGCTNVELLA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



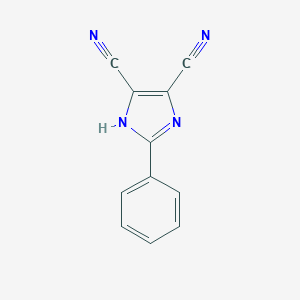

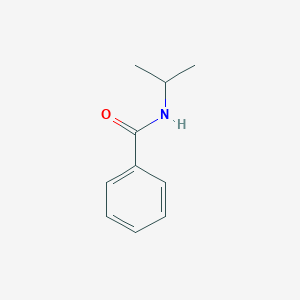
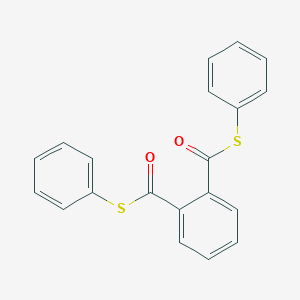
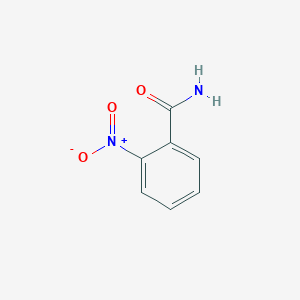
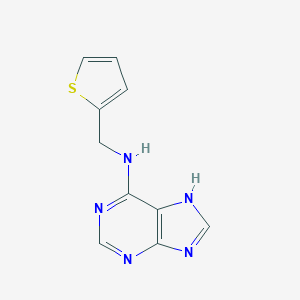
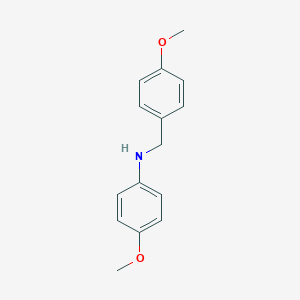
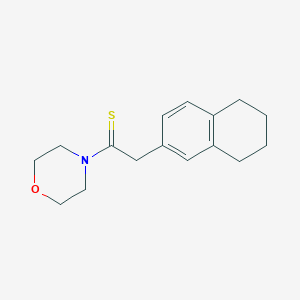
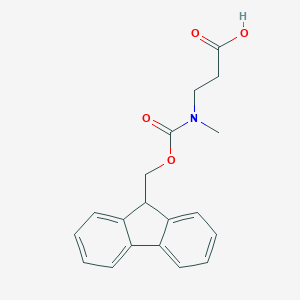
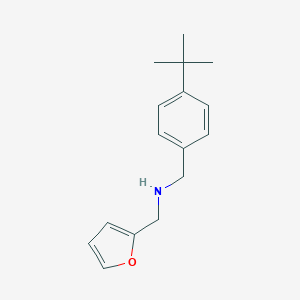
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
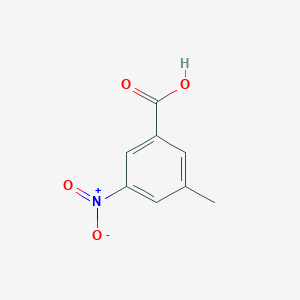
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
